
Gold;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold-palladium compounds are bimetallic materials that combine the unique properties of gold and palladium. These compounds are particularly notable for their catalytic properties, making them valuable in various industrial and scientific applications. Gold and palladium, both noble metals, exhibit excellent resistance to oxidation and corrosion, which enhances the stability and durability of their compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gold-palladium compounds can be synthesized through various methods, including:
Co-precipitation: This involves the simultaneous precipitation of gold and palladium salts from a solution, followed by reduction to form the bimetallic compound.
Impregnation: In this method, a support material is impregnated with gold and palladium salts, which are then reduced to form the bimetallic nanoparticles.
Deposition-precipitation: This technique involves the deposition of gold and palladium onto a support material, followed by reduction.
Industrial Production Methods: Industrial production of gold-palladium compounds often involves the use of high-temperature and high-pressure conditions to ensure the formation of stable bimetallic structures. Techniques such as chemical vapor deposition and physical vapor deposition are commonly employed to produce these compounds on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: Gold-palladium compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can catalyze the oxidation of alcohols to aldehydes or ketones.
Reduction: They are also effective in hydrogenation reactions, reducing alkenes to alkanes.
Substitution: Gold-palladium compounds can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of a base.
Reduction: Hydrogen gas is typically used as the reducing agent.
Substitution: Various ligands, such as phosphines or amines, can be used under mild conditions.
Major Products: The major products formed from these reactions include aldehydes, ketones, alkanes, and substituted ligands .
Applications De Recherche Scientifique
Gold-palladium compounds have a wide range of applications in scientific research:
Chemistry: They are used as catalysts in organic synthesis, particularly in reactions such as hydrogenation, oxidation, and carbon-carbon coupling.
Biology: These compounds are explored for their potential in biological imaging and as therapeutic agents due to their biocompatibility.
Medicine: Gold-palladium nanoparticles are investigated for their use in drug delivery systems and as anticancer agents.
Industry: They are employed in catalytic converters, fuel cells, and sensors due to their excellent catalytic properties
Mécanisme D'action
The mechanism by which gold-palladium compounds exert their effects involves several molecular targets and pathways:
Catalysis: The bimetallic nature of these compounds allows for synergistic interactions between gold and palladium, enhancing their catalytic activity. This is particularly evident in oxidation and hydrogenation reactions.
Biological Interactions: In biological systems, gold-palladium compounds can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death in cancer cells
Comparaison Avec Des Composés Similaires
- Gold-silver
- Palladium-platinum
- Gold-platinum
Gold-palladium compounds stand out due to their unique combination of stability, catalytic efficiency, and versatility in various applications.
Propriétés
Numéro CAS |
501697-91-2 |
|---|---|
Formule moléculaire |
AuPd |
Poids moléculaire |
303.39 g/mol |
Nom IUPAC |
gold;palladium |
InChI |
InChI=1S/Au.Pd |
Clé InChI |
BBKFSSMUWOMYPI-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


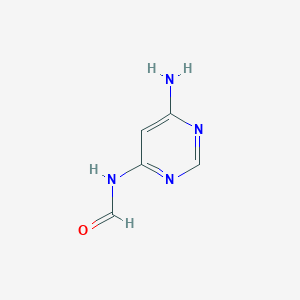
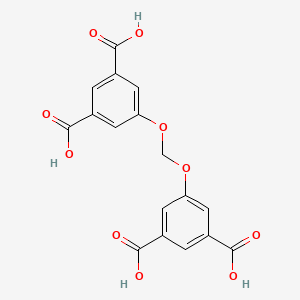
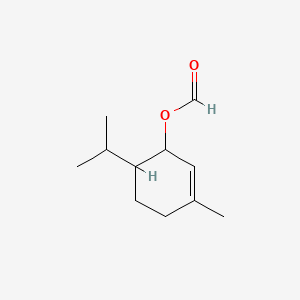
![1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B13777943.png)
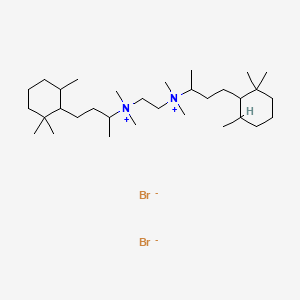
![7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13777958.png)
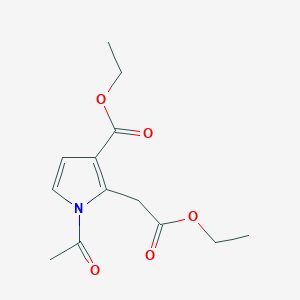
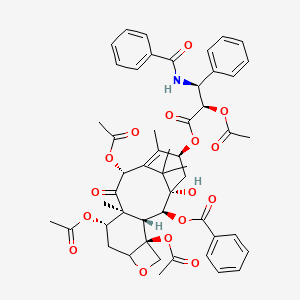
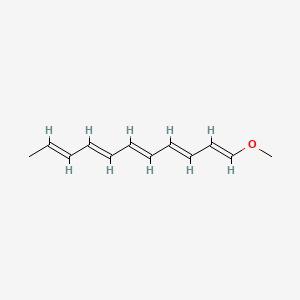
![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)
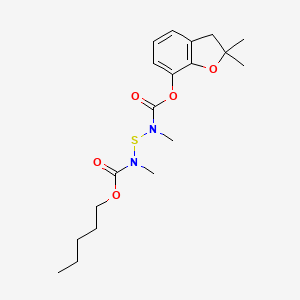
![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)


